7-Fluoro Hydroxychloroquine is a derivative of hydroxychloroquine, an established medication primarily used to treat malaria and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Hydroxychloroquine is classified as a 4-aminoquinoline and functions as an antimalarial agent, while also exhibiting immunomodulatory properties. The compound is recognized for its ability to inhibit Toll-like receptors, particularly Toll-like receptor 7 and Toll-like receptor 9, which play roles in immune response regulation .
7-Fluoro Hydroxychloroquine belongs to the class of organic compounds known as 4-aminoquinolines. These compounds are characterized by the presence of an amino group at the 4-position of a quinoline ring system. The compound is synthesized from hydroxychloroquine through various chemical modifications, which enhance its pharmacological profile .
The synthesis of 7-Fluoro Hydroxychloroquine involves several steps, typically beginning with the preparation of a quinoline intermediate. One common method includes:
This synthetic route allows for the optimization of yield and purity while minimizing side reactions.
The molecular structure of 7-Fluoro Hydroxychloroquine can be represented by its IUPAC name: 2-({4-[(7-fluoroquinolin-4-yl)amino]pentyl}(ethyl)amino)ethan-1-ol. The compound's molecular formula is , with a molecular weight that varies slightly depending on the specific formulation due to the presence of water in some preparations.
The primary chemical reactions involving 7-Fluoro Hydroxychloroquine include:
These reactions are critical for understanding the compound's stability and efficacy in therapeutic applications.
The mechanism of action for 7-Fluoro Hydroxychloroquine is similar to that of hydroxychloroquine, primarily involving:
Relevant data suggests that modifications such as fluorination can enhance certain physical properties like solubility and permeability across biological membranes .
7-Fluoro Hydroxychloroquine has potential applications in various fields:
Fluorination of the quinoline core is achieved through targeted strategies that exploit the electron-rich C7 position. Halogen-exchange (HalEx) reactions using KF in polar aprotic solvents (e.g., DMF) enable nucleophilic aromatic substitution of 7-chloro precursors at 150–160°C, achieving 65–78% yields [9]. Electrophilic fluorination employs agents like Selectfluor® under mild conditions (25–40°C), though competing C5/C8 fluorination necessitates protecting groups on the aminoalkyl sidechain to ensure regioselectivity [2]. For late-stage diversification, deoxyfluorination reagents such as DAST (diethylaminosulfur trifluoride) convert quinoline ketones to gem-difluoro motifs, enhancing metabolic stability by blocking cytochrome P450 oxidation sites [6].
Table 1: Fluorination Methods for 7-Fluoro Hydroxychloroquine Synthesis
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Halogen Exchange | KF, DMF, 160°C | 65-78 | C7 > C4 |
Electrophilic | Selectfluor®, CH₃CN, 40°C | 45-60 | C7 (with protection) |
Deoxyfluorination | DAST, DCM, 0°C to r.t. | 70-85 | Ketone → CF₂ |
Regioselectivity at C7 is governed by the quinoline ring’s electron density distribution. Computational studies (DFT calculations) confirm the C7 position’s heightened nucleophilicity due to the electron-donating effects of the 4-alkylamino sidechain, lowering the energy barrier for C7─F bond formation by 12–15 kcal/mol compared to C5/C8 [9]. Steric hindrance from the ethyl-hydroxyethylamino sidechain further directs electrophiles to C7. NMR studies (¹⁹F, ¹H-COSY) of intermediates reveal >95% regiochemical purity when using ortho-directing groups (e.g., boronate esters) [6]. The fluorine atom’s impact on conformation is significant: X-ray crystallography shows a 7° dihedral angle shift between quinoline and the sidechain plane, optimizing the molecule for target engagement [8].
Traditional hydroxychloroquine (HCQ) synthesis relies on batch-mode nucleophilic substitution of 4,7-dichloroquinoline with 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane, requiring 48 hours at 140°C and yielding ≤80% [1] [5]. In contrast, 7-fluoro-HCQ leverages continuous-flow systems:
Table 2: Synthesis Comparison: HCQ vs. 7-Fluoro-HCQ
Parameter | Traditional HCQ | 7-Fluoro-HCQ Analog |
---|---|---|
Key Steps | 6 (batch) | 3 (continuous flow) |
Reaction Time | 48 hours | 4.5 hours |
Overall Yield | ≤80% | 68-74% |
Critical Reagent | 4,7-Dichloroquinoline | α-Acetyl butyrolactone |
QSAR models trained on 28 fluoroquinoline derivatives identify n5Ring (number of 5-membered rings) and RDF75i (radial distribution function) as positive activity drivers. For 7-fluoro-HCQ, these descriptors correlate with enhanced Plasmodium falciparum inhibition (IC₅₀ = 0.29–0.50 μM vs. HCQ’s 18.5 μM) [4] [9]. Molecular docking reveals fluorine’s dual role:
Table 3: Computational Predictions for 7-Fluoro-HCQ
Parameter | Hydroxychloroquine | 7-Fluoro-HCQ | Biological Implication |
---|---|---|---|
PfeEF2 ΔG (kcal/mol) | −6.6 | −10.7 | Enhanced antimalarial activity |
Log P | 4.3 | 3.8 | Reduced cytotoxicity |
Mpro binding energy | −6.1 | −8.9 | Improved antiviral targeting |
Polar surface area | 45.7 Ų | 42.1 Ų | Better membrane permeation |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3